3-Iodo-D-Phenylalanine

Tumor Imaging Biodistribution Dosimetry

Buy 3-Iodo-D-Phenylalanine (CAS 1241677-87-1) for superior tumor imaging contrast and macrocycle synthesis. Its D-stereochemistry ensures rapid systemic clearance for high target-to-background ratios, while the meta-iodo handle enables unique intramolecular Heck reactions—critical features unmatched by L-isomers or other regioisomers. Research-use only.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 1241677-87-1
Cat. No. B1506295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-D-Phenylalanine
CAS1241677-87-1
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CC(C(=O)O)N
InChIInChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyBABTYIKKTLTNRX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-D-Phenylalanine (CAS 1241677-87-1): A Meta-Iodinated D-Enantiomer for Targeted Tumor Imaging and Chiral Molecular Construction


3-Iodo-D-Phenylalanine (CAS 1241677-87-1) is an unnatural, chiral, meta-iodinated derivative of the amino acid phenylalanine . As a halogenated aromatic D-amino acid, its primary distinguishing features are the combination of its D-stereochemistry, which alters its in vivo metabolic and clearance profile compared to its L-counterpart, and its meta-iodo substitution, which imparts unique electronic and steric properties for biochemical interactions [1]. This specific stereochemical and regiochemical configuration makes it a specialized molecular tool in applications where enantiomeric purity and halogen placement are critical, such as in the development of radio-labeled tracers and the synthesis of complex macrocyclic inhibitors.

Why 3-Iodo-D-Phenylalanine Cannot Be Interchanged with Its L-Enantiomer or Positional Isomers


The biological and chemical utility of 3-Iodo-D-Phenylalanine is critically dependent on its precise stereochemistry and the position of the iodine atom on the phenyl ring. Simple substitution with the L-enantiomer (3-Iodo-L-phenylalanine) or a positional isomer (e.g., 2-Iodo-D-phenylalanine) is not functionally equivalent. D-amino acids are generally not substrates for mammalian L-amino acid transporters and can exhibit significantly different pharmacokinetic profiles, including altered uptake and, crucially, faster systemic clearance as demonstrated in human studies, leading to superior target-to-background ratios in imaging applications [1]. Furthermore, the iodine's position (meta vs. ortho or para) dramatically influences the compound's ability to act as a substrate for specific transporters like LAT1, affecting both affinity and transport velocity [2]. Therefore, a general procurement of an "iodo-phenylalanine" without specifying the enantiomer and exact substitution pattern introduces a high risk of experimental failure due to altered target engagement and biodistribution.

Quantitative Evidence Guide for 3-Iodo-D-Phenylalanine: Direct Comparisons for Scientific Selection


Superior In Vivo Clearance Kinetics of D-Enantiomer vs. L-Enantiomer in Human Subjects

In a direct intra-individual comparison in healthy human subjects, the D-enantiomer of radioiodinated phenylalanine (2-[123I]iodo-phenylalanine) demonstrated significantly faster clearance from all organs compared to the L-enantiomer, starting from 2.5 hours post-injection [1]. This class-level inference for D-phenylalanine derivatives is supported by data showing a lower effective radiation dose for the D-isomer (0.0106 vs. 0.0120 mSv·Bq⁻¹) [1].

Tumor Imaging Biodistribution Dosimetry Radiopharmaceutical

High-Affinity Interaction with LAT1 Transporter Overexpressed in Cancer

3-Iodo-D-Phenylalanine is characterized by its high-affinity interaction with the L-type amino acid transporter 1 (LAT1), a key target in cancer due to its upregulation in tumor cells . This interaction is consistent with structure-activity relationship studies showing that meta-substituted phenylalanine derivatives exhibit selective and efficient LAT1-mediated cellular uptake [1]. While specific Ki values for the D-enantiomer are not yet established, the class of meta-halogenated phenylalanines demonstrates enhanced LAT1 binding compared to parent phenylalanine [1].

LAT1 Transporter Targeted Drug Delivery Cancer Metabolism

Validated Enantioselectivity: Use as a Chiral Reference in Analytical Method Development

The enantiomeric purity and distinct mass spectral behavior of 3-Iodo-D-Phenylalanine have been leveraged to develop analytical methods for enantioselective discrimination of amino acids. In a study using the kinetic method with collision-induced dissociation, p-iodo-D-phenylalanine served as a reference standard to validate a method for measuring enantioselectivity [1]. The study further established that enantioselectivity for p-halogenated L-Phe derivatives increases with halogen size from fluorine to iodine [1].

Chiral Chromatography Mass Spectrometry Enantioselective Analysis

Key Building Block in the Synthesis of Macrocyclic HCV Protease Inhibitors

3-Iodo-phenylalanine serves as a critical starting material for the synthesis of 17-membered phenylalanine-based macrocycles via a palladium-catalyzed Heck reaction [1]. This methodology was employed to create macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease [2]. The meta-iodo substituent is essential for this intramolecular Heck cyclization, enabling the formation of the specific macrocyclic structure required for biological activity.

Medicinal Chemistry HCV Protease Macrocycle Synthesis

Validated Research and Industrial Applications for 3-Iodo-D-Phenylalanine


Development of Next-Generation Tumor-Specific SPECT/PET Tracers

Leveraging the faster systemic clearance profile of the D-enantiomer over the L-enantiomer [1], researchers developing novel radioiodinated amino acid analogs for tumor imaging should prioritize 3-Iodo-D-Phenylalanine as the core scaffold. This choice is scientifically justified for enhancing tumor-to-background ratios, a critical factor in improving diagnostic accuracy and reducing patient radiation dose.

Design of LAT1-Targeted Drug Delivery Systems and Anticancer Agents

Given its high affinity for the LAT1 transporter, which is overexpressed in many cancers [1], 3-Iodo-D-Phenylalanine can be used as a targeting moiety. It can be conjugated to cytotoxic drugs or imaging probes to facilitate their selective uptake into LAT1-positive tumor cells, a strategy supported by the structure-activity understanding of meta-substituted phenylalanine analogs .

Chiral Analytical Reference Standard for Method Development and Validation

In analytical laboratories developing novel chiral separation or mass spectrometry methods for amino acids, 3-Iodo-D-Phenylalanine serves as a critical enantiomerically pure reference standard. Its use is validated by studies where its enantiomeric counterpart, p-iodo-D-phenylalanine, was employed to verify the accuracy of enantioselective discrimination techniques [1].

Synthesis of Complex Macrocyclic Bioactive Molecules via Pd-Catalyzed Cross-Coupling

For synthetic chemists, the meta-iodo group on the phenyl ring of 3-Iodo-D-Phenylalanine is an indispensable functional handle. It enables the construction of complex macrocyclic frameworks, such as those found in HCV protease inhibitors, via intramolecular Heck reactions [1]. This specific reactivity cannot be replicated with the non-iodinated amino acid, making it a unique and valuable building block in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.